

Application Notes and Protocols: Characterization of N-cyclopentyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: *N-cyclopentyl-1H-pyrazol-4-amine*

Cat. No.: B3214975

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization of **N-cyclopentyl-1H-pyrazol-4-amine**, a substituted aminopyrazole with potential applications in medicinal chemistry and drug discovery. The document outlines its physicochemical properties, a detailed protocol for its synthesis, and potential biological applications with corresponding experimental procedures.

Physicochemical and Predicted Properties

While experimental data for **N-cyclopentyl-1H-pyrazol-4-amine** is limited in publicly available literature, its fundamental properties can be predicted based on its structure. These predictions are valuable for guiding experimental design, including solvent selection, purification methods, and initial biological screening.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ N ₃	[PubChem]
Molecular Weight	151.21 g/mol	[PubChem]
Monoisotopic Mass	151.11095 Da	[PubChem]
Predicted XlogP	1.5	[PubChem]
SMILES	C1CCC(C1)NC2=CN=C2	[PubChem]
InChI	InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10)	[PubChem]

Predicted Mass Spectrometry Data:

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	152.11823	131.5
[M+Na] ⁺	174.10017	137.0
[M-H] ⁻	150.10367	133.8
[M+NH ₄] ⁺	169.14477	151.9
[M+K] ⁺	190.07411	134.8

Data obtained from PubChem.

[\[1\]](#)

Experimental Protocols

Protocol 1: Synthesis of N-cyclopentyl-1H-pyrazol-4-amine

This protocol describes a two-step synthesis of **N-cyclopentyl-1H-pyrazol-4-amine** from commercially available 4-nitropyrazole and cyclopentanol, adapted from established methods for the synthesis of 1-alkyl-4-aminopyrazoles.[\[2\]](#)

Step 1: Synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole

- **Reaction Setup:** To a solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add cyclopentanol (1.2 eq).
- **Mitsunobu Reaction:** Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-cyclopentyl-4-nitro-1H-pyrazole.
- **Characterization:** Confirm the structure of the product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Step 2: Synthesis of **N-cyclopentyl-1H-pyrazol-4-amine**

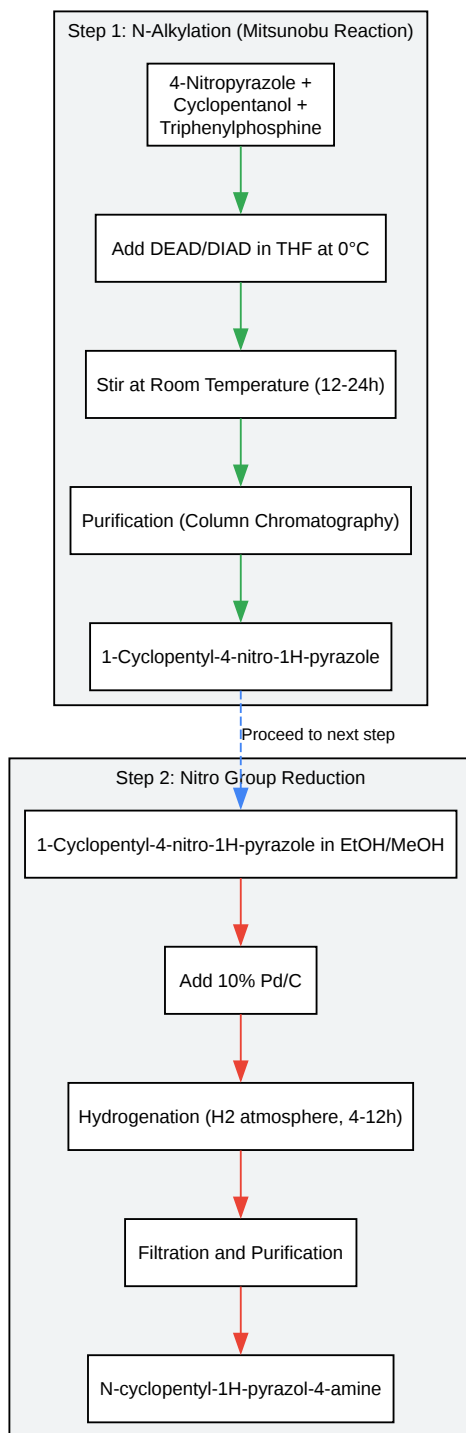
- **Hydrogenation Setup:** Dissolve 1-cyclopentyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
- **Catalyst Addition:** Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.
- **Hydrogenation:** Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reduction of the nitro group by TLC or LC-MS.
- **Work-up:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
- **Purification:** Concentrate the filtrate under reduced pressure to yield **N-cyclopentyl-1H-pyrazol-4-amine**. If necessary, further purify the product by recrystallization or column

chromatography.

- Characterization: Confirm the final product's identity and purity using ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Experimental Workflow for Synthesis

Synthesis Workflow for N-cyclopentyl-1H-pyrazol-4-amine

[Click to download full resolution via product page](#)Caption: A two-step synthesis of **N-cyclopentyl-1H-pyrazol-4-amine**.

Protocol 2: In Vitro Kinase Inhibition Assay

Given that many pyrazole derivatives exhibit kinase inhibitory activity, this protocol outlines a general method to assess the potential of **N-cyclopentyl-1H-pyrazol-4-amine** as a kinase inhibitor.^{[3][4]} The example below uses a generic serine/threonine kinase, but the protocol can be adapted for specific kinases of interest.

- Materials:
 - Kinase of interest (e.g., Akt, ERK, p38)
 - Kinase-specific substrate peptide
 - ATP (Adenosine triphosphate)
 - **N-cyclopentyl-1H-pyrazol-4-amine** (test compound)
 - Positive control inhibitor (e.g., Staurosporine)
 - Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
 - 384-well white plates
- Procedure:
 1. Prepare a serial dilution of **N-cyclopentyl-1H-pyrazol-4-amine** in DMSO, and then dilute further in the kinase assay buffer.
 2. To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for negative control, known inhibitor for positive control).
 3. Add 2.5 µL of a solution containing the kinase and its specific substrate peptide in kinase assay buffer.
 4. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the K_m for the specific kinase).

5. Incubate the plate at 30°C for 60 minutes.
 6. Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a 40-minute incubation with the ADP-Glo™ reagent followed by a 30-minute incubation with the Kinase Detection Reagent.
 7. Measure the luminescence using a plate reader.
- Data Analysis:
 1. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.
 2. Plot the percentage of inhibition against the logarithm of the compound concentration.
 3. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Potential Applications and Signaling Pathways

Aminopyrazole scaffolds are prevalent in kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[5][6] These compounds often target key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Targeting the PI3K/Akt Signaling Pathway

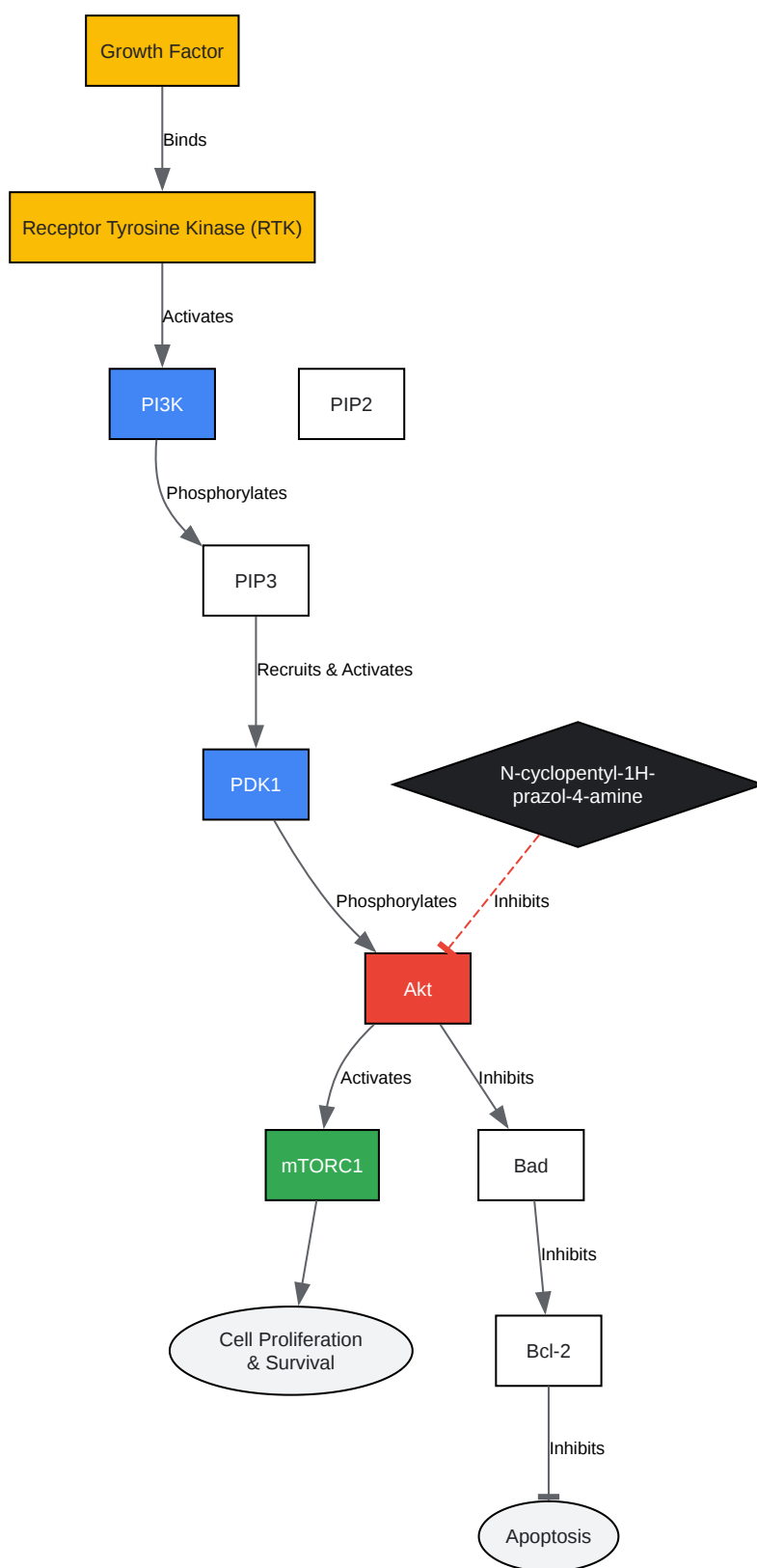
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[6][7] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Pyrazole-based inhibitors have been shown to target kinases within this pathway, such as Akt itself.[3]

Hypothetical Mechanism of Action

N-cyclopentyl-1H-pyrazol-4-amine, as a potential kinase inhibitor, could function by competitively binding to the ATP-binding pocket of a kinase like Akt. This would prevent the

phosphorylation of its downstream targets, thereby inhibiting the pro-survival signals and potentially inducing apoptosis in cancer cells.

PI3K/Akt Signaling Pathway



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Caption: Potential inhibition of the PI3K/Akt pathway by **N-cyclopentyl-1H-pyrazol-4-amine**.

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